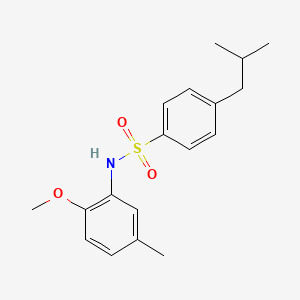![molecular formula C21H30N2O3 B5685083 4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5685083.png)
4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid, also known as EPPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of 4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. 4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. In addition, 4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the reduction of oxidative stress and inflammation in the brain. In addition, 4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid for lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation of 4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid, including further studies on its mechanism of action, its potential as a therapeutic agent for cancer and neurological disorders, and the development of new formulations to improve its solubility and bioavailability. In addition, studies on the pharmacokinetics and pharmacodynamics of 4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid are needed to better understand its efficacy and safety profile.
合成法
The synthesis of 4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid involves several steps, including the condensation of 4-benzyloxybenzaldehyde with ethyl 4-piperidone-3-carboxylate, followed by reduction of the resulting imine with sodium borohydride. The product is then treated with acetic anhydride to obtain the final compound, 4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid.
科学的研究の応用
4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer and neurological disorders. Several studies have demonstrated that 4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid has anti-cancer activity by inhibiting the growth and proliferation of cancer cells. In addition, 4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
特性
IUPAC Name |
4-[1-[2-(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-2-22-12-9-16(10-13-22)14-20(24)23-11-3-4-19(15-23)17-5-7-18(8-6-17)21(25)26/h5-8,16,19H,2-4,9-15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJYNRKXMDNAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CC(=O)N2CCCC(C2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(3,5-dichloro-4-methylbenzoyl)-4-piperidinyl]-1,3-oxazolidin-2-one](/img/structure/B5685000.png)
![1-(4-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5685010.png)

![(1S*,5R*)-3-acetyl-N-2-biphenylyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5685027.png)
![N-benzyl-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5685031.png)
![1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5685040.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5685049.png)
![N-(2,4-dimethoxyphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5685058.png)
![2-(3-fluorophenyl)-N-[(3S*,4S*)-4-methoxy-1-methylpyrrolidin-3-yl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5685060.png)
![8-(azepan-1-ylacetyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5685069.png)
![N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5685092.png)

